
5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has been a significant area of study. A range of 1,2,4-triazole derivatives, including those similar in structure to 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial properties. These compounds have been synthesized and tested against various microorganisms, demonstrating good to moderate activity in many cases (Bayrak et al., 2009), (Bektaş et al., 2007).
Corrosion Inhibition
1,2,4-Triazole derivatives have been studied as corrosion inhibitors for metals. Research focusing on benzimidazole derivatives, which include 1,2,4-triazole-3-thiol compounds, has indicated their effectiveness in inhibiting corrosion in metal structures, especially in acidic environments. These studies contribute to the understanding of how such compounds can be applied in industrial settings to protect materials against corrosion (Yadav et al., 2013).
DNA Methylation Inhibitors
The application of 1,2,4-triazole derivatives in the field of oncology, specifically as DNA methylation inhibitors, has been explored. These compounds have shown potential in affecting the methylation level of tumor DNA, which can be a crucial factor in the development and progression of cancer. Such research opens avenues for developing new therapeutic strategies against cancer (Hovsepyan et al., 2018).
Anti-inflammatory Activity
Studies on 1,2,4-triazole derivatives have also included their potential anti-inflammatory properties. The synthesis of specific derivatives and their subsequent testing has revealed that some compounds exhibit notable anti-inflammatory activity. This research indicates the possible use of these compounds in developing new anti-inflammatory drugs (Labanauskas et al., 2004).
Antitumor Activities
The antitumor potential of 1,2,4-triazole derivatives is another critical area of research. Various derivatives have been synthesized and tested for their efficacy against different tumor types. Some of these compounds have demonstrated potent to weak antitumor activities, which is significant for the development of new cancer treatments (Behalo et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid in the body .
Biochemical Pathways
The compound this compound affects the purine metabolism pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . This can have downstream effects on the formation of uric acid crystals, which are associated with gout, a form of arthritis .
Pharmacokinetics
The pharmacokinetic properties of this compound include a high bioavailability, with more than 84% of the drug being absorbed . It is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life is approximately 5 to 8 hours . The compound is excreted in urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary result of the action of this compound is a reduction in the levels of uric acid in the body . This can help to alleviate the symptoms of conditions such as gout, which are caused by the accumulation of uric acid crystals in joints and other tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes involved in its metabolism can affect the drug’s efficacy . Additionally, factors such as pH can impact the stability of the compound.
Propriétés
IUPAC Name |
4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXCVOGUWTAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
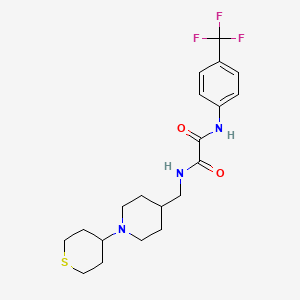
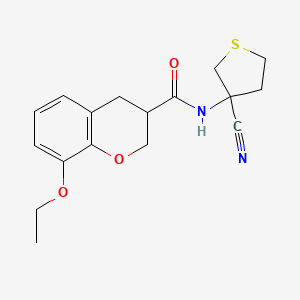
![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)
![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)
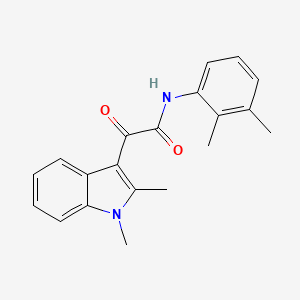
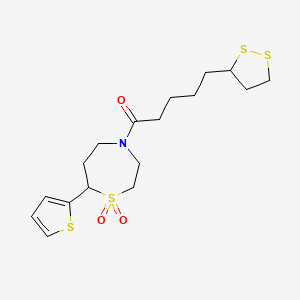

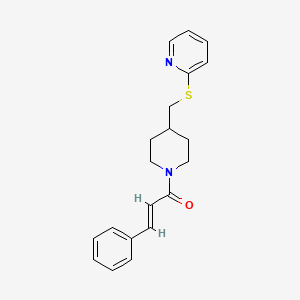
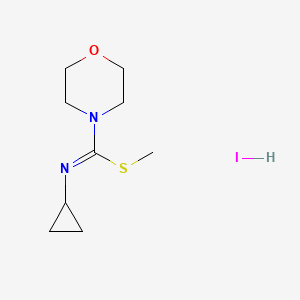
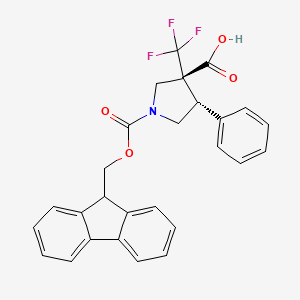

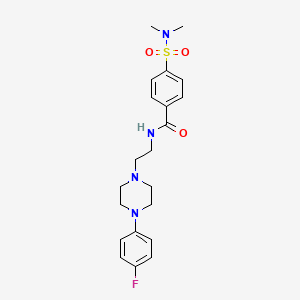
![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)
